Brevinin-1P is sourced from the skin of the African clawed frog, specifically Breviceps adspersus. This species has evolved to produce a variety of bioactive peptides that serve as natural defense mechanisms against microbial infections. The classification of Brevinin-1P falls under antimicrobial peptides, which are characterized by their small size, positive charge, and amphipathic nature, allowing them to disrupt microbial membranes effectively.
The synthesis of Brevinin-1P can be achieved through various methods, including:
The synthesis typically starts with Fmoc (9-fluorenylmethoxycarbonyl) chemistry, where the amino acids are activated and coupled in a stepwise manner. After synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography. The final product is characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its identity and purity.
Brevinin-1P has a unique molecular structure characterized by its amphipathic nature, which is crucial for its antimicrobial activity. The peptide consists of 24 amino acids with a specific sequence that contributes to its ability to interact with lipid membranes.
The molecular formula of Brevinin-1P is C₁₁H₁₈N₄O₃S, with a molecular weight of approximately 286 Da. Its three-dimensional structure can be analyzed through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, revealing its helical conformation in solution.
Brevinin-1P primarily interacts with microbial membranes through electrostatic and hydrophobic interactions. Upon contact with bacteria or fungi, the peptide undergoes conformational changes that facilitate membrane permeabilization.
The mechanism involves the formation of pores in the microbial membrane, leading to cell lysis and death. This process can be influenced by factors such as pH, ionic strength, and the presence of membrane components like cholesterol.
The mechanism of action of Brevinin-1P involves several steps:
Studies have shown that Brevinin-1P exhibits significant activity against various strains of bacteria and fungi, making it a candidate for further research in antibiotic development.
Brevinin-1P is typically presented as a white powder when lyophilized. It is soluble in water and exhibits stability under acidic conditions but may degrade at high temperatures or extreme pH levels.
The peptide displays strong antimicrobial activity with minimum inhibitory concentrations ranging from micromolar to nanomolar levels against various pathogens. Its stability can be affected by factors such as temperature and solvent conditions.
Brevinin-1P has potential applications in several scientific fields:
Brevinin-1P was first isolated from the skin secretions of the Northern leopard frog (Rana pipiens), a species native to North American wetlands. Its identification followed mild electrical stimulation of the dorsal skin, a non-lethal method that induces secretion release from granular glands [1] [2]. Molecular cloning revealed a biosynthetic precursor consisting of a signal peptide, an acidic spacer region, and the mature Brevinin-1P sequence (FLPLLAGLAANFLPKIFCKITRKC), characterized by a conserved N-terminal FLPII motif and a C-terminal cyclic "Rana box" (Cys¹⁸-(Xaa)₄-Lys-Cys²⁴) bridged by a disulfide bond [1] [5]. This structural organization aligns with the conserved genetic architecture of brevinin-1 peptides across Ranidae frogs, where hypervariable antimicrobial domains enable rapid adaptation to diverse pathogens [1].
Table 1: Structural Features of Brevinin-1P
Property | Characteristics |
---|---|
Source Species | Rana pipiens (Northern leopard frog) |
Precursor Structure | Signal peptide → Acidic spacer → Mature peptide |
Mature Sequence | FLPLLAGLAANFLPKIFCKITRKC |
Key Domains | N-terminal FLPII motif; C-terminal Rana box |
Disulfide Bond | Cys¹⁸–Cys²⁴ |
Isoelectric Point (pI) | ~10.5 (Strongly cationic) |
Brevinin-1P exhibits broad-spectrum antimicrobial activity through mechanisms combining membrane disruption and intracellular targeting. Its cationic nature (+7 charge at physiological pH) facilitates electrostatic interactions with anionic phospholipids in bacterial membranes (e.g., phosphatidylserine). Upon binding, the peptide adopts an amphipathic α-helical conformation in hydrophobic environments, inserting into lipid bilayers via the "carpet model" or "toroidal pore" mechanisms [1] [3]. This disrupts membrane integrity, causing rapid permeability and leakage of cytoplasmic contents, as confirmed by SYTOX Green uptake assays showing 90% membrane compromise in E. coli within 5 minutes at 2× MIC [2] [8].
Beyond membrane lysis, Brevinin-1P demonstrates non-membrane targets:
Table 2: Antimicrobial Activity Spectrum of Brevinin-1P
Pathogen Type | Strains Affected | MIC Range (μM) |
---|---|---|
Gram-positive Bacteria | Staphylococcus aureus, MRSA, Enterococcus faecalis | 2–8 |
Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | 4–16 |
Fungi | Candida albicans | 8–32 |
The Brevinin superfamily comprises two primary subfamilies: Brevinin-1 (24–26 residues) and Brevinin-2 (33–34 residues). Brevinin-1P belongs to the Brevinin-1 subgroup, sharing core features but exhibiting distinct functional profiles:
Table 3: Brevinin Subfamily Comparative Profile
Feature | Brevinin-1P | Brevinin-1 Family | Brevinin-2 Family |
---|---|---|---|
Length | 24 residues | 24–26 residues | 33–34 residues |
Conserved Motifs | FLPII, Rana box (Cys¹⁸–Cys²⁴) | FLP motif, Pro¹⁴ hinge | Gly¹³, Rana box (Cys²⁷–Cys³³) |
Membrane Interaction | α-helical carpet model | α-helical pore formation | β-sheet insertion |
Unique Bioactivity | DNA binding | Insulin secretion induction | Anti-inflammatory effects |
Selectivity (Therapeutic Index) | 8.2 | 0.5–15 | 10–50 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7